1-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains a benzofuran moiety, an azetidine ring, and a pyrrolidine-2,5-dione ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis of benzofuran rings has been extensively studied, and various synthetic methodologies have been established .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzofuran moiety, an azetidine ring, and a pyrrolidine-2,5-dione ring . The stereochemistry of the molecule is influenced by the stereogenicity of carbons in the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in the molecule. The pyrrolidine ring, due to its sp3 hybridization, allows efficient exploration of the pharmacophore space .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have garnered attention due to their potent anti-tumor properties. Research has revealed that certain substituted benzofurans exhibit significant inhibitory effects on cell growth in various cancer types. For instance, compound 36 demonstrated remarkable activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into the structure-activity relationship could unveil novel therapeutic leads.
Antibacterial Potential
Benzofuran derivatives also display antibacterial activity. Researchers have synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one compounds, which exhibited promising antimicrobial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These findings highlight the potential of benzofuran-based molecules in combating bacterial infections.
Anti-Inflammatory and Analgesic Effects
Specific benzofuran derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43), have demonstrated anti-inflammatory and analgesic activities. These compounds exhibit promising ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .
Hepatitis C Virus (HCV) Activity
A novel macrocyclic benzofuran compound has shown anti-HCV activity, making it a potential therapeutic agent for hepatitis C disease. Further exploration of its mechanism and clinical efficacy is warranted .
Scaffold for Kinase Inhibition
Pyrrolidine, a component of the compound, serves as a versatile scaffold in drug discovery. It has been investigated for its kinase inhibition potential, particularly against CK1γ and CK1ε . Modifications to the chiral moiety could enhance its efficacy.
Synthetic Methods
Recent advancements in constructing benzofuran rings include unique free radical cyclization cascades and proton quantum tunneling. These methods facilitate the synthesis of complex polycyclic benzofuran compounds, expanding the chemical toolbox for researchers .
Future Directions
properties
IUPAC Name |
1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14-5-6-15(20)18(14)11-8-17(9-11)16(21)13-7-10-3-1-2-4-12(10)22-13/h1-4,7,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMIZRYFNUZMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.